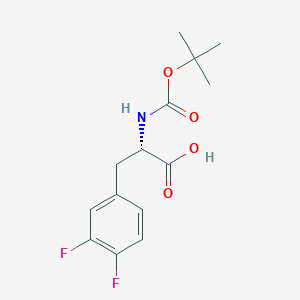

Boc-3,4-difluoro-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-3,4-difluoro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-3,4-difluoro-L-phenylalanine (Boc-DFPhe) is a fluorinated derivative of the amino acid phenylalanine, notable for its enhanced biological activity due to the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring. This modification not only affects the compound's pharmacological properties but also its stability and reactivity in biological systems.

Boc-DFPhe has the molecular formula C14H17F2NO4 and a molecular weight of approximately 301.29 g/mol. It appears as a white powder and is soluble in various organic solvents, making it suitable for multiple applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H17F2NO4 |

| Molecular Weight | 301.29 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 430.4±45.0 °C |

| Melting Point | 95-105 °C |

Synthesis

The synthesis of Boc-DFPhe typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. The tert-butoxycarbonyl (Boc) group protects the amino group during these reactions, facilitating the formation of peptides and other complex molecules.

Pharmacological Profiles

Boc-DFPhe has been studied for its ability to modify pharmacological profiles of peptides and proteins. The introduction of fluorine atoms can enhance binding interactions with biological targets, potentially leading to improved efficacy in drug development.

- Antiviral Activity : Research indicates that compounds with similar structural features to Boc-DFPhe exhibit significant antiviral activity, particularly against HIV by interacting with key viral proteins such as the capsid protein .

- Ergogenic Effects : Amino acid derivatives like Boc-DFPhe have been recognized for their role in influencing anabolic hormone secretion and enhancing physical performance during exercise . This is particularly relevant in sports nutrition and dietary supplements.

- Structural Modifications : The fluorination pattern at the 3 and 4 positions may confer unique biological properties not found in other amino acid derivatives, potentially leading to distinct pharmacological effects.

Study on Antiviral Properties

A study published in Chemical Reviews explored the structure-activity relationships (SAR) of phenylalanine derivatives, including Boc-DFPhe, highlighting their potential as antiviral agents targeting HIV . The findings suggest that modifications in the phenyl ring can significantly impact antiviral efficacy.

Ergogenic Supplementation Research

Research conducted by Luckose et al. (2015) reviewed various amino acid derivatives' effects on physical performance, noting that compounds like Boc-DFPhe could enhance mental performance under stress and reduce exercise-induced muscle damage . This positions Boc-DFPhe as a potential ergogenic aid in sports science.

特性

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427298 |

Source

|

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-90-7 |

Source

|

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。